molecular formula C7H13NO B1271465 3-tert-Butoxypropanenitrile CAS No. 99764-73-5

3-tert-Butoxypropanenitrile

Cat. No. B1271465
CAS RN: 99764-73-5
M. Wt: 127.18 g/mol
InChI Key: YWWQFUDBRVWOJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing tert-butyl groups and nitrile functionalities can be complex and often requires multiple steps. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involved an intramolecular lactonization reaction and was characterized by NMR spectroscopy and mass spectrometry . Another example is the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, which achieved high yields and enantiomeric excess . These examples demonstrate the intricate strategies required to incorporate tert-butyl groups and nitrile functionalities into complex molecules.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and nitrile groups can be determined using techniques such as X-ray diffraction, as seen with the tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was found to have a monoclinic space group and a bicyclo[2.2.2]octane structure . The molecular structure is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Tert-butyl groups and nitriles are involved in a variety of chemical reactions. For example, tert-butyl nitrite (TBN) has been used to mediate the synthesis of 1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes , and as a N1 synthon in a multicomponent reaction leading to imidazo[1,2-a]quinolines . Additionally, tert-butyl nitrite has been employed in the nitration of phenols , and in the oxidative intermolecular sulfonamination of alkynes . These reactions highlight the versatility of tert-butyl and nitrile groups in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl and nitrile-containing compounds can vary widely. For instance, tert-butyl hypofluorite, a compound related to the tert-butyl group, has a melting point around -94°C and a boiling point of about +40°C . The reactivity of these compounds can also be influenced by the presence of the tert-butyl group, as seen in the chemoselective nitration of phenols and the formation of alkylalumoxanes upon hydrolysis of tri-tert-butylaluminum . These properties are essential for the practical application and handling of these chemicals in a laboratory setting.

Scientific Research Applications

Antiferromagnetic Exchange Interaction

  • Study : "Antiferromagnetic Exchange Interaction among the Three Spins Placed in an Isosceles Triangular Configuration in 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide)" by Fujita et al. (1996). This research discusses the preparation and crystallization of a triradical molecule involving N-tert-butyl nitroxide, demonstrating significant antiferromagnetic exchange interaction among the spins (Fujita et al., 1996).

Nitric Oxide Formation

  • Study : "Nitric oxide formation during light-induced decomposition of phenyl N-tert-butylnitrone" by Chamulitrat et al. (1993). This study explores how photolysis decomposes phenyl N-tert-butylnitrone to nitric oxide, impacting biological functions (Chamulitrat et al., 1993).

Singlet Ground State in Nitroxides

  • Study : "4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) with a singlet ground state" by Kanno et al. (1993). This research investigates the EPR fine structures and singlet ground states in certain nitroxides (Kanno et al., 1993).

Asymmetric Synthesis of Amines

  • Study : "N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines" by Ellman et al. (2002). This paper details the synthesis of amines using N-tert-butanesulfinyl imines, demonstrating their versatility in asymmetric synthesis (Ellman et al., 2002).

Alumoxanes Synthesis

  • Study : "Hydrolysis of tri-tert-butylaluminum: the first structural characterization of alkylalumoxanes [(R2Al)2O]n and (RAlO)n" by Mason et al. (1993). This study provides insights into the synthesis and characterization of tert-butyl-substituted alumoxanes (Mason et al., 1993).

Chemoselective Nitration

  • Study : "Chemoselective nitration of phenols with tert-butyl nitrite in solution and on solid support" by Koley et al. (2009). This research identifies tert-butyl nitrite as a safe and selective nitrating agent for phenolic substrates (Koley et al., 2009).

Molecular Spectroscopic Study

  • Study : "Mono-, di-, and tri-tert-butyl ethers of glycerol. A molecular spectroscopic study" by Jamróz et al. (2007). The study applies molecular spectroscopy to characterize tert-butyl ethers of glycerol, important in oxygen additives for diesel fuel (Jamróz et al., 2007).

Radical Decomposition and Reaction Studies

  • Study : "Direct studies on the decomposition of the tert-butoxy radical and its reaction with NO" by Blitz et al. (1999). This research offers insights into the behavior of the tert-butoxy radical, including its decomposition and reactions with nitric oxide (Blitz et al., 1999).

Safety And Hazards

The safety information for 3-tert-Butoxypropanenitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . Therefore, it is recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2,3)9-6-4-5-8/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWQFUDBRVWOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375430
Record name 3-tert-Butoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butoxypropanenitrile

CAS RN

99764-73-5
Record name 3-tert-Butoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-butoxy)propanenitrile
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